molecular formula C20H22N2O2 B4016892 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B4016892
M. Wt: 322.4 g/mol
InChI Key: CWDNOWZTIJAKDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves complex organic reactions that introduce specific functional groups to achieve desired pharmacological activities or material properties. For instance, the synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, a potent δ opioid receptor agonist, demonstrates the intricate steps involved in producing compounds with significant biological activity (Gawell, 2003). These synthetic pathways often involve the introduction of radiolabels or specific substituents to study the compound's pharmacokinetics or to enhance its activity.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as various piperidine derivatives, provides insights into the conformational preferences and how these affect the compound's properties and interactions. For example, the characterization of 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone and its derivatives highlights the importance of conjugation and molecular geometry in determining the optical and electronic properties of these compounds (Nesterov et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide and its analogs often aim to modify the compound's functional groups to study their impact on biological activity or material properties. For instance, the modification of piperidine derivatives to enhance their anti-acetylcholinesterase activity demonstrates how specific chemical modifications can lead to substantial increases in biological efficacy (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. Studies on compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide provide valuable data on how structural modifications influence these physical properties (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental aspects of 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide research. For example, the synthesis and evaluation of benzamide derivatives for serotonin receptor agonist activity illustrate how chemical properties are tailored to achieve desired biological outcomes (Sonda et al., 2003).

Scientific Research Applications

Synthesis and Characterization

  • Benzamides and their metal complexes, including similar structures to 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, have been synthesized and characterized. These compounds demonstrated significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Khatiwora et al., 2013).

Pharmacological Potential

  • Benzamide derivatives have been studied for their serotonin receptor agonist activity, impacting gastrointestinal motility. This research indicates the potential use of similar compounds in treating gastrointestinal disorders (Sonda et al., 2003).
  • Another study explored the anti-fatigue effects of benzamide derivatives in animal models, suggesting these compounds could have applications in addressing fatigue-related conditions (Wu et al., 2014).

Metabolic and Pharmacokinetic Studies

  • Research on the metabolism of flumatinib, a tyrosine kinase inhibitor with a benzamide component, has provided insight into the metabolic pathways of similar compounds in humans. This information is crucial for the development of new drugs with improved efficacy and reduced toxicity (Gong et al., 2010).

Chemical and Structural Analysis

  • Studies on benzamide derivatives have also focused on their chemical structure and potential for forming stable crystalline forms, which is important for the development of pharmaceuticals and other chemical materials (Demir et al., 2015).

properties

IUPAC Name

3-methyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-6-5-7-17(14-15)19(23)21-18-10-8-16(9-11-18)20(24)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDNOWZTIJAKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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